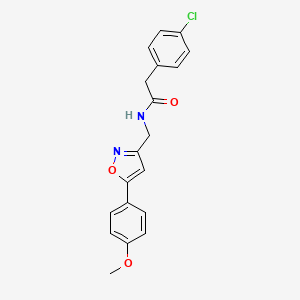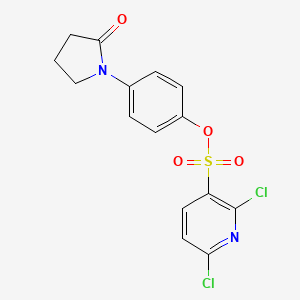
4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate is a synthetic organic compound that features a pyrrolidinone ring attached to a phenyl group, which is further connected to a dichloropyridine sulfonate moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate typically involves multiple steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the cyclization of γ-aminobutyric acid derivatives under acidic or basic conditions.
Attachment to Phenyl Group: The pyrrolidinone is then attached to a phenyl group via a nucleophilic substitution reaction, often using a halogenated phenyl derivative.
Sulfonation: The phenyl-pyrrolidinone intermediate is sulfonated using chlorosulfonic acid or sulfur trioxide to introduce the sulfonate group.
Coupling with Dichloropyridine: Finally, the sulfonated intermediate is coupled with 2,6-dichloropyridine under basic conditions, typically using a base like sodium hydride or potassium carbonate.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems for reagent addition and temperature control would be crucial to maintain the quality and purity of the final product.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidinone ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonate group or the pyrrolidinone ring, potentially converting them into sulfinate or amine derivatives, respectively.
Substitution: The dichloropyridine moiety is susceptible to nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium azide or thiourea can be employed under basic conditions.
Major Products
Oxidation: Oxidized pyrrolidinone derivatives.
Reduction: Reduced sulfonate or amine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, 4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases where pyrrolidinone and pyridine derivatives have shown efficacy.
Industry
In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and coatings, due to its chemical stability and functional groups that allow for further modification.
作用机制
The mechanism of action of 4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidinone ring can mimic natural substrates of enzymes, while the dichloropyridine moiety can interact with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The sulfonate group enhances the compound’s solubility and facilitates its interaction with biological membranes.
相似化合物的比较
Similar Compounds
4-(2-Oxopyrrolidin-1-yl)phenyl 2-chloropyridine-3-sulfonate: Similar structure but with one less chlorine atom on the pyridine ring.
4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-difluoropyridine-3-sulfonate: Fluorine atoms replace chlorine atoms, potentially altering its reactivity and biological activity.
4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dimethylpyridine-3-sulfonate: Methyl groups instead of chlorine atoms, affecting its steric and electronic properties.
Uniqueness
4-(2-Oxopyrrolidin-1-yl)phenyl 2,6-dichloropyridine-3-sulfonate is unique due to the presence of both the pyrrolidinone and dichloropyridine moieties, which confer distinct chemical and biological properties. The dichloropyridine group enhances its reactivity towards nucleophiles, while the pyrrolidinone ring provides a versatile scaffold for interaction with biological targets.
属性
IUPAC Name |
[4-(2-oxopyrrolidin-1-yl)phenyl] 2,6-dichloropyridine-3-sulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O4S/c16-13-8-7-12(15(17)18-13)24(21,22)23-11-5-3-10(4-6-11)19-9-1-2-14(19)20/h3-8H,1-2,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USMDBXGXQAPZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CC=C(C=C2)OS(=O)(=O)C3=C(N=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![7-Methyl-2-(4-methylthiazol-2-yl)-1-(4-nitrophenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2828827.png)
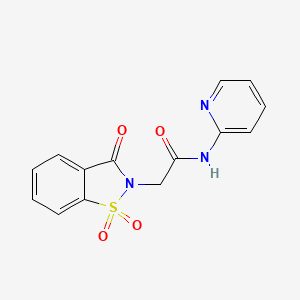
![8-[(E)-2-[(4-methoxyphenyl)methylidene]hydrazin-1-yl]-3-methyl-7-propyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2828829.png)
![7-(3,4-diethoxyphenyl)-3-(2-methylpropyl)-3H,4H-thieno[3,2-d]pyrimidin-4-one](/img/structure/B2828830.png)
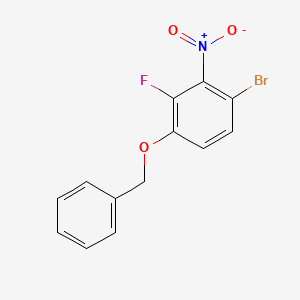
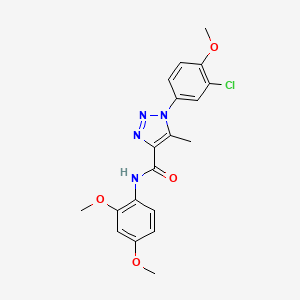
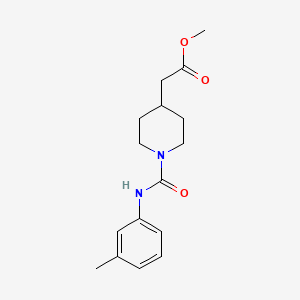
![Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate](/img/structure/B2828838.png)

![2-[(2,2-Dimethyl-3,4-dihydrochromen-5-yl)oxymethyl]-1-(2-methylpropyl)aziridine](/img/structure/B2828840.png)
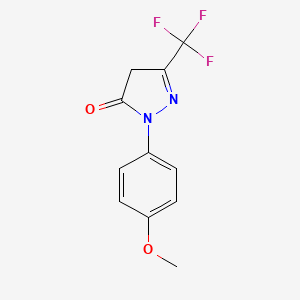
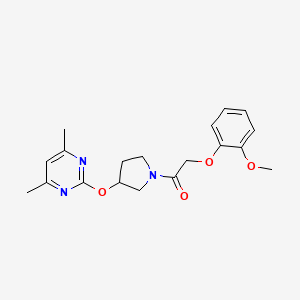
![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)
